

Comparative study of thiol content in different varieties of hops

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Compound of Interest

Compound Name: 2-Methylthiophene-3-thiol

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Abstract

Thiols, a class of sulfur-containing organic compounds, are pivotal in defining the aromatic landscape of modern craft beers. Despite their presence in minute concentrations (often at parts per trillion levels), their low sensory thresholds allow them to impart intense and desirable fruity and tropical notes, such as grapefruit, passion fruit, and blackcurrant.[1][2][3] The concentration and composition of these potent aroma compounds are highly dependent on the hop variety, as well as a host of other factors including geographic origin (terroir), harvest maturity, and post-harvest processing.[4][5] This guide provides a comprehensive comparative analysis of thiol content across various hop cultivars, delves into the analytical methodologies for their quantification, and explores the key variables that influence their expression. This document is intended to serve as a valuable resource for researchers, scientists, and brewing professionals engaged in hop chemistry and beer flavor development.

The Significance of Thiols in Hop Aroma

For decades, the aromatic contribution of hops was primarily attributed to compounds like linalool and geraniol.[6] However, research in the early 2000s began to shed light on the profound impact of a class of sulfur-containing compounds known as thiols, or mercaptans.[3] [6] These compounds, though constituting less than 1% of the total essential oils in a hop cone, are now recognized as key drivers of the tropical and fruity aromas that are highly sought after in many beer styles.[6]

The most well-characterized and impactful thiols in hops include:

- 4-mercapto-4-methylpentan-2-one (4MMP): Imparts a distinct blackcurrant and box tree aroma.[\[2\]](#)[\[6\]](#)
- 3-mercaptohexan-1-ol (3MH): Contributes notes of grapefruit, passion fruit, and guava.[\[2\]](#)[\[3\]](#)
- 3-mercaptohexyl acetate (3MHA): Offers a potent passion fruit and guava aroma.[\[2\]](#)[\[6\]](#)
- 3-mercapto-4-methylpentan-1-ol (3M4MP): Provides rhubarb and citrus notes.[\[2\]](#)[\[4\]](#)

These thiols exist in two forms within the hop cone:

- Free Thiols: These are the volatile, aroma-active forms of the compounds that are readily perceived. Hop varieties like Citra, Mosaic, and Nelson Sauvin are known for their high concentrations of free thiols.[\[2\]](#)[\[7\]](#)
- Bound Thiols (Thiol Precursors): These are non-volatile and flavorless precursors, often conjugated to amino acids like cysteine or glutathione.[\[1\]](#) During the brewing process, particularly fermentation, yeast enzymes (specifically β -lyase) can cleave these bonds, releasing the volatile, aromatic free thiols in a process known as biotransformation.[\[3\]](#)[\[7\]](#)

Comparative Analysis of Thiol Content in Hop Varieties

The thiol content of hops is highly varietal.[\[4\]](#) The following table summarizes the free thiol content of several hop varieties as reported in various studies. It is important to note that direct comparisons between studies can be challenging due to differences in analytical methodologies, crop year, and growing location.

Hop Variety	4MMP (µg/kg)	3MH (µg/kg)	3M4MP (µg/kg)	Analytical Method	Reference
Cascade (USA, 2019)	2.8	3.6	6.3	LC-MS/MS	[4]
Cascade (USA, 2020)	2.4	3.6	10.0	LC-MS/MS	[4]
Cascade (USA, 2021)	3.8	6.6	6.6	LC-MS/MS	[4]
Cascade (USA, 2022)	2.6	3.7	3.4	LC-MS/MS	[4]
Cascade (USA, 2023)	2.5	2.9	5.2	LC-MS/MS	[4]
Cascade (Germany, 2020)	n.d.	5.0	5.1	LC-MS/MS	[4]
Cascade (Argentina, 2023)	n.d.	n.d.	10.3	LC-MS/MS	[4]
Citra	High	High	-	-	[2] [7]
Mosaic	High	High	High	-	[2]
Nelson Sauvín	High	High	High	-	[2] [7]
Sabro	High	-	-	-	[2]
Sorachi Ace	High	-	-	-	[2]
Centennial	High (4MMP)	-	-	-	[7]
Chinook	High (4MMP)	-	-	-	[7]
Amarillo	High (3MH, 3M4MP)	High (3MH, 3M4MP)	High (3MH, 3M4MP)	-	[2]

Hallertau	-	-	High	-	[8]
Blanc					

n.d. = not detectable

Based on their thiol content, hop varieties can be broadly categorized into "low," "medium," and "high thiol impact" groups.[9]

- Low Thiol Impact: These varieties, which include many classic aroma hops, are typically free of 4MMP and have very low levels of 3MH and 3M4MP.[9]
- Medium Thiol Impact: This category includes varieties with either no 4MMP but a sum of 3MH and 3M4MP above 10 µg/kg, or with detectable 4MMP and a sum of 3MH and 3M4MP below 10 µg/kg.[9]
- High Thiol Impact: These are the well-known "fruity" hop varieties that consistently show high levels of 3MH and 3M4MP (sum > 10 µg/kg) and detectable 4MMP.[9]

Analytical Methodologies for Thiol Quantification

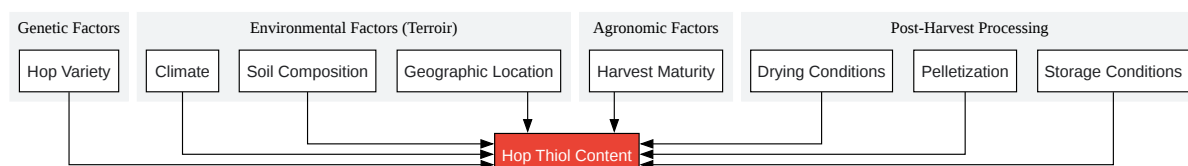
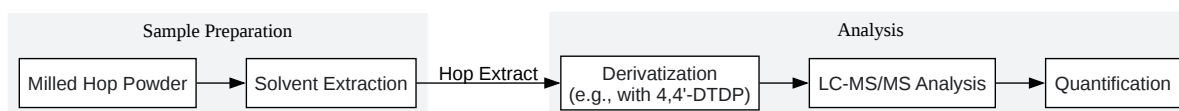
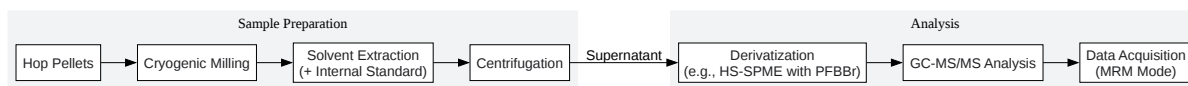
The analysis of thiols in hops is challenging due to their low concentrations and high reactivity. [10] The two primary analytical techniques employed are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). [4]

Gas Chromatography-Mass Spectrometry (GC-MS) Based Method

GC-MS methods are frequently used for the analysis of volatile compounds and can be adapted for thiol quantification.[6] A common approach involves derivatization to improve the volatility and chromatographic behavior of the thiols.

- Sample Preparation:
 - Cryogenically mill hop pellets to a fine powder.
 - Weigh approximately 0.1 g of the hop powder into a centrifuge tube.

- Add an internal standard solution (e.g., deuterated thiol analogues) for accurate quantification.
- Add a suitable extraction solvent (e.g., a mixture of methanol and water).[4]
- Vortex and sonicate the mixture to ensure efficient extraction.
- Centrifuge the sample to pellet the solid material.
- Derivatization (On-Fiber or in Solution):
 - For Headspace Solid-Phase Microextraction (HS-SPME), expose a coated fiber to the headspace of the sample vial. Derivatization can occur on the fiber using a reagent like 2,3,4,5,6-pentafluorobenzyl bromide (PFBBR).[11][12][13]
 - Alternatively, derivatization can be performed in the liquid extract using reagents like ethyl propiolate (ETP).[14]
- GC-MS/MS Analysis:
 - Inject the derivatized sample (or desorb the SPME fiber) into the GC inlet.
 - Use a suitable capillary column for separation (e.g., a DB-5ms).
 - Employ a temperature program that effectively separates the target thiol derivatives.
 - Utilize a tandem mass spectrometer (MS/MS) in Multiple Reaction Monitoring (MRM) mode for selective and sensitive detection of the target analytes.[12]



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